2-(N-BOC-Amino)thioanisole
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Overview
Description
2-(N-BOC-Amino)thioanisole, also known as tert-butyl 2-(methylsulfanyl)phenylcarbamate, is a chemical compound with the molecular formula C12H17NO2S. It is a thioether derivative of anisole and contains a tert-butoxycarbonyl (BOC) protected amino group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BOC-Amino)thioanisole typically involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group. One common method is to react 2-amino-thioanisole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:
2-amino-thioanisole+Boc2O→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(N-BOC-Amino)thioanisole undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetonitrile.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thioanisole derivatives.
Scientific Research Applications
2-(N-BOC-Amino)thioanisole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-BOC-Amino)thioanisole involves its interaction with specific molecular targets. The BOC-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The thioether group can undergo oxidation to form sulfoxides and sulfones, which are important intermediates in many biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-thioanisole: Lacks the BOC protection, making it more reactive.
2-(N-Fmoc-Amino)thioanisole: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of BOC.
2-(N-Cbz-Amino)thioanisole: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
2-(N-BOC-Amino)thioanisole is unique due to its BOC-protected amino group, which provides stability under basic conditions and allows for selective deprotection under acidic conditions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in peptide synthesis where orthogonal protection strategies are essential .
Properties
IUPAC Name |
tert-butyl N-(2-methylsulfanylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-9-7-5-6-8-10(9)16-4/h5-8H,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWUUUUGKOREC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437561 |
Source
|
Record name | 2-(N-BOC-Amino)thioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144303-96-8 |
Source
|
Record name | 2-(N-BOC-Amino)thioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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